molecular formula C11H14N2O2 B10852875 2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine

2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine

Cat. No.: B10852875
M. Wt: 206.24 g/mol
InChI Key: ZTMODTQBGMQMDL-UHFFFAOYSA-N
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Description

RS-1636 is a small molecule drug that acts as an inhibitor of monoamine oxidase A and monoamine oxidase B. It was initially developed by Sankyo Co., Ltd. in Tokyo for the treatment of neurological and metabolic diseases . Monoamine oxidase inhibitors are known for their potential in treating conditions such as Parkinson’s disease and depression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS-1636 involves multiple steps, starting with the preparation of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of RS-1636 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques like high-performance liquid chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

RS-1636 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzisoxazole derivatives, which can have different pharmacological properties .

Scientific Research Applications

RS-1636 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying monoamine oxidase inhibition.

    Biology: Helps in understanding the role of monoamine oxidase in cellular processes.

    Medicine: Potential therapeutic agent for treating neurological disorders like Parkinson’s disease and depression.

    Industry: Used in the development of new drugs targeting monoamine oxidase.

Mechanism of Action

RS-1636 exerts its effects by inhibiting the activity of monoamine oxidase A and monoamine oxidase B. These enzymes are responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, RS-1636 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

RS-1636 is unique due to its dual inhibition of both monoamine oxidase A and monoamine oxidase B. Similar compounds include:

RS-1636 stands out because of its reversible inhibition and longer duration of action compared to other inhibitors .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[(4,7-dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine

InChI

InChI=1S/C11H14N2O2/c1-7-3-4-8(2)10-9(7)11(13-15-10)14-6-5-12/h3-4H,5-6,12H2,1-2H3

InChI Key

ZTMODTQBGMQMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)ON=C2OCCN

Origin of Product

United States

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